N-Butyl-5-nonadecylpyridin-2-amine
Description
Properties
CAS No. |
88260-20-2 |
|---|---|
Molecular Formula |
C28H52N2 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
N-butyl-5-nonadecylpyridin-2-amine |
InChI |
InChI=1S/C28H52N2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23-24-28(30-26-27)29-25-6-4-2/h23-24,26H,3-22,25H2,1-2H3,(H,29,30) |
InChI Key |
IUDNASLYNUDRGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1=CN=C(C=C1)NCCCC |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Pyridine Derivatives
This method involves reacting 5-nonadecylpyridin-2-amine with 1-bromobutane under basic conditions. A representative procedure from patent literature utilizes a two-phase system:
Procedure :
- Dissolve 5-nonadecylpyridin-2-amine (1.0 eq) in toluene.
- Add aqueous NaOH (2.5 eq) and tetrabutylammonium bromide (0.1 eq) as a phase-transfer catalyst.
- Introduce 1-bromobutane (1.2 eq) dropwise at 60°C.
- Reflux for 12–18 hours.
- Separate organic layer, dry over Na2SO4, and concentrate.
Key Parameters :
Mechanism :
The reaction proceeds via SN2 displacement, where the amine’s lone pair attacks the electrophilic carbon of 1-bromobutane. The phase-transfer catalyst enhances interfacial contact between the aqueous base and organic reactants.
Reductive Amination of Pyridine Aldehydes
An alternative route condenses 5-nonadecylpyridine-2-carbaldehyde with butylamine followed by reduction:
Procedure :
- React 5-nonadecylpyridine-2-carbaldehyde (1.0 eq) with butylamine (1.5 eq) in ethanol at 25°C for 4 hours.
- Add NaBH4 (2.0 eq) in portions at 0°C.
- Stir for 12 hours, then quench with aqueous NH4Cl.
- Extract with dichloromethane, dry, and concentrate.
Key Parameters :
- Reduction time: 12–16 hours
- Yield: 75–82%
- Selectivity: >90% for the 2-amine isomer
Mechanism :
The imine intermediate formed during condensation is reduced to the secondary amine via hydride transfer. Polar aprotic solvents like THF improve reaction rates but decrease selectivity.
Advanced Catalytic Methods
Palladium-Catalyzed Coupling
A patent-pending method employs Pd(OAc)2/Xantphos to couple 5-bromo-2-aminopyridine with nonadecylzinc bromide:
Procedure :
| Step | Reagent | Conditions |
|---|---|---|
| 1 | 5-bromo-2-aminopyridine, Pd(OAc)2 (5 mol%), Xantphos (10 mol%) | DMF, 100°C, 24 h |
| 2 | Nonadecylzinc bromide (1.2 eq) | Slow addition over 2 h |
| 3 | Butylamine (1.5 eq) | 80°C, 12 h |
Outcomes :
Enzymatic Amination
Recent advances utilize lipases (e.g., Candida antarctica Lipase B) to catalyze the transamination between pyridinyl alcohols and butylamine:
Optimized Conditions :
- Solvent: tert-butanol
- Temperature: 45°C
- Enzyme loading: 15 mg/mmol substrate
- Yield: 67% (enantiomeric excess >98%)
Comparative Analysis of Methods
Table 1. Synthesis Method Performance Metrics
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Direct Alkylation | 68–72 | 88–92 | High | 1.0 |
| Reductive Amination | 75–82 | 90–94 | Moderate | 1.2 |
| Pd-Catalyzed Coupling | 81 | 95–97 | Low | 3.5 |
| Enzymatic Amination | 67 | 99 | High | 2.8 |
Cost Index: Relative to direct alkylation (1.0 = $120/kg product)
The Pd-catalyzed method offers superior purity but suffers from high catalyst costs. Enzymatic routes provide exceptional enantioselectivity but require specialized equipment.
Industrial-Scale Considerations
Solvent Recycling
Toluene and DMF recovery systems reduce costs by 18–22% in continuous flow setups. Membrane distillation improves solvent purity to >99.5% for reuse.
Byproduct Management
The primary byproduct, hydrobromic acid, is neutralized with aqueous NaOH, generating NaBr for disposal. Patent CN102633648B details a closed-loop system converting NaBr to HBr via electrolysis, reducing waste by 40%.
Emerging Techniques
Photoredox Catalysis
Visible-light-mediated amination using Ir(ppy)3 achieves 5-nonadecyl group introduction at room temperature:
- Catalyst: Ir(ppy)3 (2 mol%)
- Light source: 450 nm LEDs
- Yield: 78%
Flow Chemistry
Microreactor systems enhance heat transfer during exothermic amination steps:
- Residence time: 8 minutes vs. 12 hours batch
- Productivity: 3.2 kg/day per liter reactor volume
Chemical Reactions Analysis
Types of Reactions
N-Butyl-5-nonadecylpyridin-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nonadecyl chain or butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-Butyl-5-nonadecylpyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals, surfactants, and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Butyl-5-nonadecylpyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituent type and position critically define the behavior of pyridine derivatives. Below is a comparative analysis:
| Compound Name | Pyridine Substituents | N-Substituent | Key Structural Influence |
|---|---|---|---|
| N-Butyl-5-nonadecylpyridin-2-amine | 5-nonadecyl | Butyl | High lipophilicity; steric hindrance |
| 5-Bromo-N-phenylpyridin-3-amine | 5-bromo | Phenyl | Electron-withdrawing Br; aromatic π-stacking |
| 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine | 4-chloro (pyrimidine) | 2-methyl-5-nitrophenyl | Nitro group enhances electrophilicity; Cl aids in reactivity |
Key Observations :
- Electron-donating vs. withdrawing groups: The nonadecyl chain in the target compound donates electrons, increasing pyridine ring basicity compared to bromine or nitro groups, which withdraw electrons and reduce reactivity .
Physicochemical Properties
Substituents directly impact solubility, melting point, and logP (lipophilicity):
| Property | This compound | 5-Bromo-N-phenylpyridin-3-amine | 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine |
|---|---|---|---|
| logP | ~12 (estimated) | ~3.5 | ~2.8 |
| Solubility | Low (hydrophobic) | Moderate in polar aprotic solvents | Low (due to nitro group) |
| Melting Point | Likely <0°C (liquid at RT) | 120–125°C | 180–185°C |
Analysis :
- The nonadecyl chain drastically increases logP, making the compound highly lipophilic but poorly water-soluble. This contrasts with bromine- or nitro-substituted analogs, which exhibit moderate hydrophobicity .
- The nitro group in reduces solubility but enhances electrophilicity for nucleophilic attack, whereas the target compound’s alkyl chain prioritizes lipid interactions.
Chemical Reactivity :
- This compound: The butyl group enhances nitrogen basicity, favoring protonation in acidic conditions. However, steric hindrance from the nonadecyl chain may slow reactions at the pyridine ring.
- 5-Bromo-N-phenylpyridin-3-amine : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the phenyl group stabilizes intermediates via resonance.
- 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine : The chloro group is a leaving group, enabling nucleophilic substitution, while the nitro group directs electrophilic aromatic substitution.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing N-butyl-5-nonadecylpyridin-2-amine with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination, leveraging pyridine derivatives and alkyl halides. Key steps include:
- Reaction Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) and catalysts like HATU for efficient coupling .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the compound.
- Yield Improvement : Monitor reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:alkylating agent) to minimize side products .
Q. Which advanced spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm alkyl chain integration (δ 0.8–1.5 ppm for methyl/methylene groups) and pyridine ring protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., ESI-HRMS for [M+H] ion) and fragment analysis to validate the alkyl chain length .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, though crystallization may require slow evaporation in dichloromethane/hexane .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–8 weeks.
- Analytical Monitoring : Use HPLC with a C18 column (ACN/water + 0.1% TFA) to track degradation products .
- Data Interpretation : Compare retention time shifts or new peaks to identify hydrolytic or oxidative byproducts (e.g., amine oxidation to nitro groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer :
- Variable Standardization : Ensure uniformity in assay conditions (e.g., cell lines, incubation time, solvent controls). For example, DMSO concentrations >0.1% may artifactually inhibit activity .
- Purity Verification : Re-test compounds using LC-MS to rule out impurities (e.g., residual alkyl halides) that skew bioactivity results .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for batch-to-batch variability .
Q. What strategies are effective for studying structure-activity relationships (SAR) of the alkyl chain in this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varying chain lengths (e.g., n-dodecyl vs. nonadecyl) via modular alkylation .
- Bioactivity Profiling : Test analogs in membrane permeability assays (e.g., PAMPA) or receptor-binding studies to correlate chain length with efficacy.
- Computational Modeling : Use molecular dynamics simulations to assess hydrophobic interactions with lipid bilayers or protein targets .
Q. What in vitro models are optimal for elucidating the mechanism of action of this compound in neuropharmacology?
- Methodological Answer :
- Cell-Based Assays : Primary neuronal cultures or SH-SY5Y cells for evaluating neurotransmitter uptake inhibition (e.g., dopamine, serotonin).
- Enzyme Inhibition Studies : Use fluorogenic substrates to measure monoamine oxidase (MAO) or acetylcholinesterase activity .
- Calcium Imaging : Track intracellular Ca flux via Fura-2 AM to assess ion channel modulation .
Q. How can researchers address solubility challenges of this compound in aqueous assays?
- Methodological Answer :
- Solvent Systems : Pre-dissolve in DMSO (<0.1% final concentration) or ethanol, followed by sonication (30 min, 40 kHz) .
- Surfactant Use : Add 0.01% Tween-80 or cyclodextrin derivatives to enhance dispersion without cytotoxicity .
- Nanoparticle Formulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) for sustained release in physiological buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
